An In-Depth Technical Guide to Ethyl 5-(p-tolyl)isoxazole-3-carboxylate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Ethyl 5-(p-tolyl)isoxazole-3-carboxylate: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its core chemical and physical properties, present detailed protocols for its synthesis and characterization, explore its key reactivity pathways, and discuss its applications as a versatile scaffold in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this valuable molecular building block.
Introduction
The isoxazole ring system is a cornerstone of modern medicinal chemistry, renowned for its presence in numerous therapeutic agents and its ability to modulate the physicochemical properties of bioactive molecules.[1][2] As a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, the isoxazole moiety offers a unique combination of electronic properties, metabolic stability, and the capacity for diverse non-covalent interactions, particularly hydrogen bonding.[2] Ethyl 5-(p-tolyl)isoxazole-3-carboxylate (CAS No. 88958-15-0) is an exemplar of this class, incorporating the isoxazole core functionalized with a p-tolyl group at the 5-position and an ethyl ester at the 3-position. This specific arrangement of functional groups makes it a highly versatile intermediate for generating libraries of novel compounds for high-throughput screening and a key starting material for targeted drug design, particularly in the development of anti-inflammatory and antimicrobial agents.[3]
This guide synthesizes field-proven insights with established chemical principles to provide a robust resource for laboratory applications. We will explore not just the "what" but the "why" behind the experimental choices, ensuring each protocol is presented as a self-validating system for reliable and reproducible results.
Core Chemical and Physical Properties
The molecular architecture of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate dictates its physical behavior and chemical reactivity. The planar, aromatic isoxazole ring, coupled with the lipophilic p-tolyl group and the polar ethyl ester, results in a compound with moderate polarity, lending it good solubility in a range of common organic solvents.[4]
| Property | Value | Source |
| CAS Number | 88958-15-0 | [5][6] |
| Molecular Formula | C₁₃H₁₃NO₃ | [5][6] |
| Molecular Weight | 231.25 g/mol | [6] |
| Appearance | Inferred to be a solid at room temperature | [6] |
| Storage | Sealed in dry, 2-8°C | [6] |
| Boiling Point (Related Acid) | 433.5°C at 760 mmHg | [3] |
| Melting Point (Related Acid) | 184°C (decomposes) | [3] |
| Density (Related Acid) | 1.273 g/cm³ | [3] |
Note: Some physical properties listed are for the corresponding carboxylic acid, 5-(p-Tolyl)isoxazole-3-carboxylic acid (CAS 33282-21-2), as data for the ethyl ester is not extensively published. These values provide a reasonable approximation.
Synthesis and Mechanism
The construction of the 3,5-disubstituted isoxazole ring is most effectively achieved via a [3+2] cycloaddition reaction. This powerful transformation involves the reaction of a nitrile oxide (a 1,3-dipole) with an alkyne (a dipolarophile). The following protocol outlines a robust and widely applicable method adapted from established procedures for similar isoxazole derivatives.[1][2]
Experimental Protocol: Synthesis via [3+2] Cycloaddition
This protocol first generates a nitrile oxide in situ from an aldoxime, which then reacts with an ethyl propiolate to yield the target molecule.
Step 1: Formation of 4-methylbenzaldoxime
-
Dissolve 4-methylbenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent such as ethanol or pyridine.
-
Add a base, like sodium hydroxide (1.2 eq) or pyridine, portion-wise while maintaining the temperature below 30°C. The base is crucial for neutralizing the HCl generated, driving the condensation reaction to completion.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-methylbenzaldoxime.
Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition
-
Dissolve the crude 4-methylbenzaldoxime (1.0 eq) and ethyl propiolate (1.1 eq) in a chlorinated solvent like dichloromethane (DCM) or chloroform.
-
Slowly add an oxidizing agent, such as a solution of sodium hypochlorite (NaOCl, household bleach) or N-Chlorosuccinimide (NCS), to the stirred solution at 0-5°C. The controlled addition is critical to manage the exotherm and selectively form the nitrile oxide without significant side reactions. The oxidant abstracts a proton and the chloride acts as a leaving group to form the 4-methylbenzonitrile oxide dipole.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The nitrile oxide, once formed, immediately undergoes a [3+2] cycloaddition with the electron-deficient triple bond of ethyl propiolate.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to neutralize any remaining oxidant.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure Ethyl 5-(p-tolyl)isoxazole-3-carboxylate.
Caption: Synthetic workflow for Ethyl 5-(p-tolyl)isoxazole-3-carboxylate.
Key Chemical Reactivity
The reactivity of Ethyl 5-(p-tolyl)isoxazole-3-carboxylate is dominated by the isoxazole ring and the ethyl ester functionality. Understanding these pathways is essential for its use as a synthetic intermediate.
A. Reductive Ring Opening
The N-O bond of the isoxazole ring is susceptible to cleavage under reductive conditions. This is a highly valuable transformation as it unmasks a β-enamino-ketoester functionality from a stable heterocyclic precursor.
-
Causality: Catalytic hydrogenation, typically using palladium on carbon (Pd/C), readily cleaves the weak N-O bond.[7] The reaction proceeds via hydrogenolysis, leading to the formation of an enaminone product.[8] This reaction is often clean and high-yielding, providing a strategic method to access complex linear structures from cyclic precursors.[7]
B. Ester Hydrolysis
Standard saponification conditions can be employed to convert the ethyl ester to the corresponding carboxylic acid, 5-(p-tolyl)isoxazole-3-carboxylic acid.
-
Causality: Treatment with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent mixture readily hydrolyzes the ester.[9] Subsequent acidification protonates the carboxylate salt to yield the free acid. This acid is itself a valuable building block for forming amides or other derivatives via standard coupling chemistries (e.g., EDC/HOBt).
Caption: Key reactivity pathways of the target molecule.
Applications in Drug Discovery
The isoxazole scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacological properties.[10][11]
-
Bioisosteric Replacement: The isoxazole ring is often used as a bioisostere for other groups, like phenyl or amide moieties, to improve pharmacokinetic profiles such as absorption, distribution, metabolism, and excretion (ADME) and to reduce toxicity.[2]
-
Scaffold for Bioactive Molecules: Ethyl 5-(p-tolyl)isoxazole-3-carboxylate serves as an ideal starting point for synthesizing derivatives with a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][11] The ester can be converted to an amide library, and the p-tolyl group can be further functionalized to explore structure-activity relationships (SAR).
-
Intermediate for Targeted Therapies: The parent carboxylic acid has been identified as a key intermediate for pharmaceuticals with potential neurological activity.[3] The structural rigidity and defined vectoral orientation of substituents on the isoxazole ring allow for precise positioning of pharmacophores to interact with biological targets like enzymes and receptors.
Analytical Characterization Protocol
Confirming the identity and purity of synthesized Ethyl 5-(p-tolyl)isoxazole-3-carboxylate is critical. A combination of spectroscopic and chromatographic methods should be employed.
-
Thin Layer Chromatography (TLC): Use silica gel plates with a mobile phase of hexane/ethyl acetate (e.g., 7:3 v/v) to monitor reaction progress and assess purity. Visualize spots under UV light (254 nm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic signals:
-
¹³C NMR (100 MHz, CDCl₃): Expect signals for the ester carbonyl, isoxazole ring carbons, aromatic carbons, and the ethyl and methyl groups.
-
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands:
-
~1720-1740 cm⁻¹ (C=O stretch of the ester)
-
~1600-1620 cm⁻¹ (C=N and C=C stretches of the isoxazole and aromatic rings)
-
~2900-3000 cm⁻¹ (C-H stretches)
-
-
Mass Spectrometry (MS): Use electrospray ionization (ESI) to confirm the molecular weight. Expect to see the [M+H]⁺ ion at m/z 232.25.
Safety and Handling
Proper handling is essential to ensure laboratory safety. This compound presents moderate hazards.[6]
| Hazard Information | Precautionary Measures |
| GHS Pictograms: GHS07 (Exclamation Mark) | Handling: Wear protective gloves, eye protection, and a lab coat. Avoid breathing dust/fumes. Use only in a well-ventilated area. Wash hands thoroughly after handling.[12] |
| Hazard Statements: | Storage: Store in a tightly sealed container in a dry, cool (2-8°C) place away from incompatible materials.[6] |
| H302: Harmful if swallowed.[6] | First Aid (IF SWALLOWED): Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[12] |
| H315: Causes skin irritation.[6] | |
| H319: Causes serious eye irritation.[6] |
References
-
Antonini, C., Cordero, F. M., & Machetti, F. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]
-
Qi, Z., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E, 68(Pt 1), o1111. [Link]
-
Gucwa, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptides. Molecules, 27(17), 5651. [Link]
-
Anonymous. (2023). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]
-
ChemSynthesis. (n.d.). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. ChemSynthesis database. [Link]
-
Anonymous. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry Research. [Link]
-
MySkinRecipes. (n.d.). 5-(p-Tolyl)isoxazole-3-carboxylic acid. MySkinRecipes Chemical Database. [Link]
-
Anonymous. (2024). Advances in isoxazole chemistry and their role in drug discovery. European Journal of Medicinal Chemistry, 115832. [Link]
-
Anonymous. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biosciences and Research. [Link]
-
CPAChem. (2020). Safety data sheet for Isoxadifen-ethyl. CPAChem. [Link]
-
Supporting Information for an unspecified article. (n.d.). pubs.rsc.org. [Link]
-
ResearchGate. (n.d.). Synthesis of indole-3-isoxazole-5-carboxamide derivatives. ResearchGate. [Link]
Sources
- 1. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. 5-(p-Tolyl)isoxazole-3-carboxylic acid [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Ethyl 5-p-tolylisoxazole-3-carboxylate AldrichCPR 88958-15-0 [sigmaaldrich.com]
- 6. 88958-15-0|Ethyl 5-(p-tolyl)isoxazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cpachem.com [cpachem.com]



